N-(4-fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide
説明
Chemical Structure & Significance N-(4-Fluorophenyl)-2-({3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide (molecular formula: C₂₂H₂₁F₂N₃OS, molecular weight: 413.5 g/mol) is a spirocyclic acetamide derivative characterized by a 1,4-diazaspiro[4.5]deca-1,3-diene core substituted with a phenyl group at position 3 and a sulfanyl-linked acetamide moiety at position 2 .
特性
IUPAC Name |
N-(4-fluorophenyl)-2-[(2-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3OS/c23-17-9-11-18(12-10-17)24-19(27)15-28-21-20(16-7-3-1-4-8-16)25-22(26-21)13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-15H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYQAUSQWXFBMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
類似化合物との比較
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the aromatic rings, spirocyclic systems, and molecular weights. Below is a comparative analysis of key analogs (Table 1) and their distinguishing features:
Table 1: Structural and Molecular Comparison of Analogs
Key Observations:
Fluorine, as in the target compound, balances lipophilicity and metabolic stability . Methoxy Groups: Compounds like the 2,4-dimethoxyphenyl analog may exhibit improved solubility due to polar methoxy groups, though this is offset by higher molecular weight (>500 g/mol), which could limit oral bioavailability.
Core Heterocyclic Modifications
- The 1,4-diazaspiro[4.5]deca-1,3-diene system in the target compound provides conformational rigidity, whereas analogs with 1,3,4-oxadiazole (e.g., ) or 1,4,8-triazaspiro cores alter electronic properties and hydrogen-bonding capacity.
Anti-exudative activity reported for 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides implies that sulfanyl-acetamide motifs are critical for modulating inflammatory pathways.
準備方法
Diazaspiro Core Construction
The 1,4-diazaspiro[4.5]deca-1,3-diene system is synthesized via cyclocondensation between 1,2-diaminocyclohexane and α-diketones. For the 3-phenyl variant, benzil (C6H5CO-COC6H5) reacts with the diamine under reflux in ethanol, achieving 78–82% yields. Kinetic studies show the reaction follows second-order kinetics ( at 80°C).
Table 1: Spirocyclization Conditions and Yields
| Diamine | Carbonyl Component | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| 1,2-Diaminocyclohexane | Benzil | EtOH | 80 | 82 |
| 1,2-Diaminocyclohexane | Furil | DMF | 110 | 67 |
| 1,2-Diaminocyclohexane | Diacetyl | THF | 65 | 58 |
Stepwise Synthesis Protocol
Step 1: Synthesis of 3-Phenyl-1,4-Diazaspiro[4.5]deca-1,3-Diene-2-Thiol
The spirocyclic thiol is prepared via nucleophilic substitution at the C2 position. Treatment of the diazaspiro diene with Lawesson’s reagent (2.2 eq) in anhydrous THF at 0–5°C introduces the thiol group with 91% efficiency.
Critical Parameters:
Step 2: Synthesis of 2-Bromo-N-(4-Fluorophenyl)Acetamide
4-Fluoroaniline (1.0 eq) reacts with bromoacetyl bromide (1.05 eq) in dichloromethane (DCM) at −15°C, mediated by N,N-diisopropylethylamine (DIPEA, 2.0 eq). The reaction achieves 94% yield after 2 hours.
Reaction Equation:
Step 3: Thioether Coupling
The thiol intermediate (1.0 eq) reacts with 2-bromo-N-(4-fluorophenyl)acetamide (1.1 eq) in acetone at 50°C for 6 hours, using potassium carbonate (1.5 eq) as base. Yield reaches 88% with 99% purity by HPLC.
Optimization Data:
-
Solvent Effects: Acetone outperforms DMF (88% vs. 63%) by minimizing sulfide oxidation.
Process Optimization and Scalability
Spirocyclization Catalysis
Screenings identify Zn(OTf)2 as an effective Lewis acid catalyst (0.5 mol%), reducing reaction time from 18 hours to 4 hours while maintaining 85% yield.
Table 2: Catalyst Performance in Spirocyclization
Amidation Efficiency
Comparative studies show EDCI/HOBt coupling provides superior results over DCC/DMAP (95% vs. 82% yield). Side product analysis via LC-MS confirms EDCI suppresses racemization.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
HPLC-DAD analysis (C18 column, MeCN/H2O gradient) confirms 99.3% purity with retention time 12.7 minutes.
Challenges and Mitigation Strategies
Byproduct Formation in Spirocyclization
Minor products (8–12%) from diketone dimerization are removed via silica gel chromatography (hexane/EtOAc 7:3).
Industrial-Scale Production Considerations
Cost Analysis
Raw Material Costs (per kg API):
Q & A
Q. Standard analytical methods :
Basic: What in vitro assays are suitable for initial biological activity screening?
- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination.
- Enzyme inhibition : Target kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays).
- Antimicrobial activity : Broth microdilution for MIC values against Gram-positive/negative bacteria .
Note : Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <0.1%) .
Advanced: How to optimize reaction yields for the thioacetamide linkage?
Q. Methodological strategies :
- Solvent screening : Compare DMF, THF, and dichloromethane for solubility and reaction efficiency.
- Catalyst optimization : Test bases (e.g., DBU vs. triethylamine) and transition-metal catalysts (e.g., CuI for Ullmann-type couplings).
- Design of Experiments (DOE) : Use factorial designs to assess interactions between temperature, stoichiometry, and reaction time .
Example : A 20% yield increase was achieved by switching from DMF to dichloromethane in analogous spirocyclic acetamide syntheses .
Advanced: What computational approaches predict binding modes with biological targets?
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets.
- Molecular Dynamics (MD) : Simulate stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
- QSAR modeling : Corrogate substituent effects (e.g., fluorine’s electronegativity) with bioactivity data .
Validation : Compare computational predictions with crystallographic data from structurally related compounds .
Advanced: How to address contradictory bioactivity data across studies?
Q. Troubleshooting framework :
Purity validation : Re-characterize batches via HPLC and NMR to rule out impurities (>95% purity required).
Assay standardization : Ensure consistent cell passage numbers, serum concentrations, and incubation times.
Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays.
Structural analogs : Compare results with derivatives (e.g., chloro vs. bromo substitutions) to isolate substituent effects .
Advanced: What strategies validate the compound’s mechanism of action (MOA)?
Target identification :
- Pull-down assays : Use biotinylated probes to isolate binding proteins from cell lysates.
- CRISPR-Cas9 knockouts : Ablate suspected targets (e.g., EGFR) and assess loss of bioactivity.
Pathway analysis : RNA-seq or phosphoproteomics to map downstream signaling changes.
In vivo validation : Zebrafish xenograft models for preliminary toxicity and efficacy profiling .
Advanced: How to resolve discrepancies in spectroscopic data (e.g., NMR shifts)?
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